Cas no 1885-07-0 (2-Oxiranemethanol,3-(4-nitrophenyl)-, (2S,3S)-)

2-Oxiranemethanol,3-(4-nitrophenyl)-, (2S,3S)- structure
1885-07-0 structure
Product name:2-Oxiranemethanol,3-(4-nitrophenyl)-, (2S,3S)-
CAS No:1885-07-0
MF:C9H9NO4
MW:195.17206
CID:199745
PubChem ID:24858098

2-Oxiranemethanol,3-(4-nitrophenyl)-, (2S,3S)- Chemical and Physical Properties

Names and Identifiers

    • 2-Oxiranemethanol,3-(4-nitrophenyl)-, (2S,3S)-
    • (2S,3S)-(?)-3-(4-Nitrophenyl)glycidol
    • [(2S,3S)-3-(4-nitrophenyl)oxiran-2-yl]methanol
    • (2s,3s)-(-)-2,3-epoxy-3-(4-nitrophenyl)-1-propanol
    • 2,3-EPOXY-3-(4-NITROPHENYL)-1-PROPANOL
    • 3-(4-nitrophenyl)glycidol
    • trans-(-)-oxiranemethano
    • (2S,3S)-3-(4-Nitrophenyl)oxirane-2-methanol
    • [2S,3S,(-)]-3-(4-Nitrophenyl)oxiranemethanol
    • (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol
    • 3-(4-Nitrophenyl)oxiranemethanol trans-(-)-
    • 1885-07-0
    • SCHEMBL9182441
    • BRN 5434174
    • DTXSID40172199
    • (2S, 3S)-3-(4-Nitrophenyl)oxiranemethanol
    • (2S,3S)-(-)-3-(4-Nitrophenyl)glycidol, 98%
    • J-012145
    • 2-Oxiranemethanol, 3-(4-nitrophenyl)-, (2S,3S)-
    • (2s, 3s)-3-(4-nitrophenyl) oxiranemethanol
    • TVWSYFXHQPGITR-IUCAKERBSA-N
    • AKOS015913628
    • (2s,3s)-3-(4-nitrophenyl)glycidol
    • MDL: MFCD00064495
    • Inchi: InChI=1S/C9H9NO4/c11-5-8-9(14-8)6-1-3-7(4-2-6)10(12)13/h1-4,8-9,11H,5H2/t8-,9-/m0/s1
    • InChI Key: TVWSYFXHQPGITR-IUCAKERBSA-N
    • SMILES: O=[N+](C1C=CC([C@@H]2O[C@H]2CO)=CC=1)[O-]

Computed Properties

  • Exact Mass: 195.05317
  • Monoisotopic Mass: 195.05315777g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.6Ų
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.6

Experimental Properties

  • Color/Form: powder
  • Density: 1.3544 (rough estimate)
  • Boiling Point: 331.83°C (rough estimate)
  • Refractive Index: 1.5700 (estimate)
  • PSA: 75.9
  • Solubility: Not determined

2-Oxiranemethanol,3-(4-nitrophenyl)-, (2S,3S)- Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36
  • RTECS:RR0511100
  • Hazardous Material Identification: Xi
  • Safety Term:S26-36
  • Risk Phrases:R36/37/38

2-Oxiranemethanol,3-(4-nitrophenyl)-, (2S,3S)- PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01173-250mg
2-Oxiranemethanol,3-(4-nitrophenyl)-, (2S,3S)-
1885-07-0
250mg
¥3108.0 2021-09-04

2-Oxiranemethanol,3-(4-nitrophenyl)-, (2S,3S)- Related Literature

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.jingzhubio.com
Nanjing jingzhu bio-technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
https://www.jx-pharm.com/index.html
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
https://www.cfsilicones.com/
Hubei Changfu Chemical Co., Ltd.